N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
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Overview
Description
N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxy-1,2,3,4-tetrahydronaphthalene, which can be obtained through the reaction of 1,2,3,4-tetrahydronaphthalene with methanol in the presence of a base such as sodium hydroxide.
Functional Group Introduction:
Amide Formation: The final step is the formation of the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Uniqueness
N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is unique due to its specific structural features, such as the combination of a methoxy group, a methyl group, and a tetrahydronaphthalene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-15(17)16-14-8-10(2)7-11-9-12(18-3)5-6-13(11)14/h4-6,9-10,14H,1,7-8H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUUKYQNZANYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=C(C=C2)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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